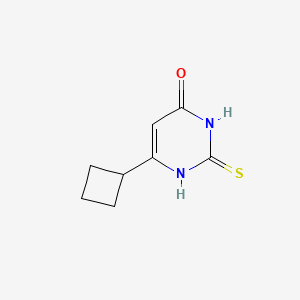
6-Cyclobutyl-2-mercaptopyrimidin-4-ol
Overview
Description
6-Cyclobutyl-2-mercaptopyrimidin-4-ol, also known as CBX, is a pyrimidine derivative. It has a molecular weight of 182.25 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10N2OS/c11-7-4-6 (5-2-1-3-5)9-8 (12)10-7/h4-5H,1-3H2, (H2,9,10,11,12) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 182.25 .Scientific Research Applications
Fluorescent Sensor Development
Research has explored the use of mercaptopyrimidine derivatives as fluorescent sensors for the detection of metal ions. A study by Yadav and Singh (2018) developed a sensor based on 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol for the selective recognition of aluminum ions. This sensor exhibited a unique "OFF-ON type" mode in the presence of Al3+ ions and was applied for bacterial cell imaging and logic gate applications, highlighting its potential in environmental monitoring and bioimaging technologies (Yadav & Singh, 2018).
Cancer Therapy
In the domain of cancer therapy, mercaptopyrimidine derivatives have been investigated for their role in inhibiting DNA repair mechanisms. A notable study by Ray et al. (2022) described the synthesis and characterization of mercaptopyrimidine derivatives that act as inhibitors of nonhomologous DNA end joining, a crucial DNA repair pathway. These compounds, including derivatives synthesized from 5,6-diamino-2-mercaptopyrimidin-4-ol, demonstrated significant cytotoxicity against cancer cells, offering a new avenue for cancer therapeutic development (Ray et al., 2022).
Material Science and Nanotechnology
The application of mercaptopyrimidine derivatives extends into material science, where these compounds are used in the synthesis of nanomaterials and polymers. Gupta et al. (2016) synthesized pyrimidine-based receptors that showed potential as colorimetric and fluorometric sensors for nickel ions, indicating their use in the development of chemical sensors and electronic devices (Gupta, Singhal, & Singh, 2016).
Mechanism of Action
- The primary target of AHM is Aluminum ions (Al³⁺) . AHM selectively recognizes Al³⁺ ions, making it a potential sensor for detecting aluminum in various contexts .
- Aluminum is abundant in the Earth’s crust and widely used in various applications. However, excessive exposure to Al³⁺ can be toxic to human health, affecting the kidney, liver, brain, and nervous system. Monitoring Al³⁺ levels is crucial to prevent adverse effects .
- Upon coordination with Al³⁺, the TICT state is eliminated, leading to enhanced emission. The interaction with Al³⁺ alters the electronic structure, resulting in increased fluorescence .
Target of Action
Mode of Action
Pharmacokinetics
- AHM is soluble in acetonitrile, suggesting good solubility. AHM may distribute throughout tissues, including the brain, where aluminum toxicity is a concern. AHM’s metabolism is not well-documented. AHM’s excretion pathways are unknown. AHM’s solubility and distribution influence its bioavailability .
Action Environment
properties
IUPAC Name |
6-cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-7-4-6(5-2-1-3-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHFFMLZXFTCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



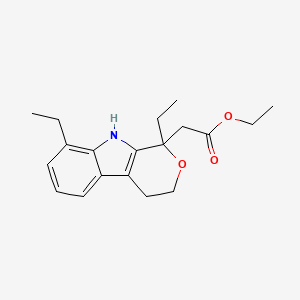

![2,8-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1461031.png)
![3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1461032.png)
![4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1461034.png)
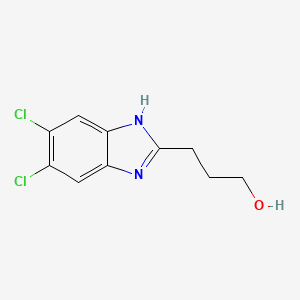


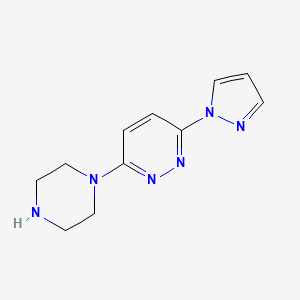
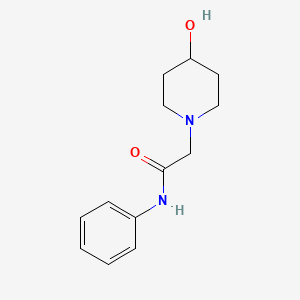
![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1461046.png)
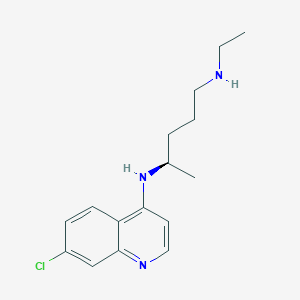
![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)
